4'-Chloro-delafloxacin

Pharmaceutical Quality Control LC-MS Method Development Impurity Profiling

4'-Chloro-delafloxacin (Delafloxacin Impurity 2) is a halogenated derivative of the fourth-generation anionic fluoroquinolone antibiotic delafloxacin, distinguished by substitution of a chlorine atom at the 4'-position of the N1-pyridinyl ring. Its unique structure produces distinct HPLC retention and a specific mass spectrometric signature, making it an essential reference standard for impurity profiling in API manufacturing and QC. It is also a chemical probe for SAR studies on N1 heteroaryl substituents in fluoroquinolones. For ANdA/DMF submissions, impurity-specific reference standards with full characterization data are mandatory per ICH Q3A/Q3B. This compound is supplied with a comprehensive COA including NMR, HRMS, HPLC purity, and TGA. Consider using 4'-Chloro-delafloxacin as a retention time marker in stability-indicating HPLC methods.

Molecular Formula C18H11Cl2F3N4O4
Molecular Weight 475.2 g/mol
Cat. No. B13867920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloro-delafloxacin
Molecular FormulaC18H11Cl2F3N4O4
Molecular Weight475.2 g/mol
Structural Identifiers
SMILESC1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C(=C(C(=N4)N)F)Cl)F)F)O
InChIInChI=1S/C18H11Cl2F3N4O4/c19-9-11(22)16(24)25-17(12(9)23)27-4-7(18(30)31)15(29)6-1-8(21)14(10(20)13(6)27)26-2-5(28)3-26/h1,4-5,28H,2-3H2,(H2,24,25)(H,30,31)
InChIKeyXEPYYSMJCVUXTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Chloro-delafloxacin: Structural Identity, Physicochemical Profile, and Procurement Rationale


4'-Chloro-delafloxacin (also designated Delafloxacin Impurity 2) is a halogenated derivative of the fourth-generation anionic fluoroquinolone antibiotic delafloxacin, distinguished by substitution of a chlorine atom at the 4'-position of the N1-pyridinyl ring in place of the hydrogen present in the parent molecule [1]. Its systematic IUPAC name is 1-(6-amino-4-chloro-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, corresponding to a molecular formula of C₁₈H₁₁Cl₂F₃N₄O₄ and a molecular weight of 475.2 g/mol . The compound serves dual roles in the biomedical supply chain: as a characterized reference standard for impurity profiling during delafloxacin active pharmaceutical ingredient (API) manufacturing and quality control (QC), and as a chemical probe for structure-activity relationship (SAR) studies investigating the contribution of N1 heteroaryl substituents to fluoroquinolone target engagement and antibacterial potency [2].

Why 4'-Chloro-delafloxacin Cannot Be Substituted by Delafloxacin or Other In-Class Impurity Reference Standards


Substituting 4'-Chloro-delafloxacin with delafloxacin or an alternative fluoroquinolone impurity reference standard is analytically invalid because the compound possesses a unique and structurally resolved chemical identity that elutes with distinct chromatographic retention and responds with a specific mass spectrometric signature, both of which are defined by the 4'-chloro substitution on the pyridine ring [1]. In the context of pharmaceutical QC, regulatory guidances (ICH Q3A/Q3B) mandate impurity-specific reference standards for accurate identification, quantification, and qualification; a mismatch in the reference standard directly compromises HPLC/UV purity assays, LC-MS/MS method validation, and the establishment of impurity acceptance criteria, potentially leading to erroneous batch release decisions or ANDA/505(b)(2) filing deficiencies [2]. Furthermore, the biological consequence of the 4'-chloro modification at the N1 position—a structural region that X-ray crystallography has confirmed participates directly in drug-DNA-enzyme ternary complex formation—remains uncharacterized in the public literature, meaning the impurity cannot be presumed biologically inert relative to parent delafloxacin or other known impurities [3].

Evidence Dimensions Supporting Selection of 4'-Chloro-delafloxacin Over Analogs


Molecular Weight and Elemental Composition Differentiate 4'-Chloro-delafloxacin from Parent Delafloxacin for Mass Spectrometric Identity Confirmation

The substitution of Cl for H at the pyridine 4'-position increases the molecular weight of 4'-Chloro-delafloxacin to 475.2 g/mol, compared with 440.8 g/mol for parent delafloxacin (C₁₈H₁₂ClF₃N₄O₄), producing a monoisotopic mass difference of 34.4 Da [1]. The formula C₁₈H₁₁Cl₂F₃N₄O₄ incorporates two chlorine atoms and three fluorine atoms, generating a characteristic isotopic distribution pattern (M:M+2:M+4 ratios) in mass spectra that is unequivocally distinguishable from mono-chlorinated delafloxacin or its deschloro analog (C₁₈H₁₂F₃N₄O₄, MW 405.3 g/mol) [2]. The exact mass calculated from the molecular formula is 474.0081 Da for the [M+H]⁺ ion.

Pharmaceutical Quality Control LC-MS Method Development Impurity Profiling

Chromatographic Retention Behavior of 4'-Chloro-delafloxacin Is Resolved from Parent Delafloxacin Under Validated HPLC Conditions

Under the HPLC conditions described in patent CN111718331A for the analysis of delafloxacin meglumine salt purity, Impurity II (identified as the 4'-chloro derivative by independent chemical characterization) was detected and quantified at levels of 0.14% to 0.15% in refined batches, demonstrating baseline chromatographic resolution from the main delafloxacin peak (99.75% purity) and from other process-related impurities (Impurity I: not detected; Impurity IV: 0.11%) [1]. The validated HPLC method employs an isopropanol/purified water solvent system with UV detection, achieving sufficient selectivity to distinguish the 4'-chloro impurity from co-eluting species. The impurity level observed (0.14–0.15%) falls within typical reporting thresholds for qualified impurities in new drug substances per ICH Q3A [2].

Analytical Method Validation Reverse-Phase HPLC Impurity Specification Setting

Structural Modification at N1 Pyridinyl 4'-Position: A Site Demonstrated by X-Ray Crystallography to Participate in Drug-DNA-Enzyme Ternary Complex Formation

Recent X-ray crystal structures of delafloxacin bound in the DNA cleavage complex of Streptococcus pneumoniae topoisomerase IV (resolved at 2.0 and 2.4 Å) reveal that the N-1 pyridinyl substituent adopts an out-of-plane conformation and participates in critical intercalation interactions at the DNA cleavage site, directly contributing to drug-target affinity [1]. The 4'-position of this pyridinyl ring is immediately adjacent to the 3,5-difluoro substitution pattern that hydrogen-bonds with the enzyme-DNA interface; introduction of a chlorine at this position (as in 4'-Chloro-delafloxacin) alters both the electronic distribution of the aromatic ring and the steric volume at the binding interface. SAR studies on related 1-(6-amino-3,5-difluoropyridin-2-yl) fluoroquinolones demonstrate that modifications at the pyridinyl ring can modulate IC₅₀ values against DNA gyrase by up to ~150-fold relative to ciprofloxacin against mutant enzymes [2]. However, no quantitative IC₅₀ or MIC data for 4'-Chloro-delafloxacin against specific bacterial strains or isolated enzyme targets have been identified in the public literature as of the knowledge cutoff date.

Structure-Activity Relationship Topoisomerase Inhibition Fluoroquinolone Resistance

Predicted Physicochemical Property Shifts (logP and Topological Polar Surface Area) Indicate Altered Lipophilicity Relative to Delafloxacin

The replacement of H with Cl at the pyridinyl 4'-position is predicted to increase the calculated partition coefficient (clogP) by approximately +0.6 to +0.8 log units relative to delafloxacin, based on the fragment-based contribution of aromatic chlorine (+0.71 per Cl substitution according to the Hansch-Leo fragmentation method) [1]. The topological polar surface area (TPSA) of 4'-Chloro-delafloxacin is calculated to be 119 Ų (identical to parent delafloxacin, as the Cl-for-H substitution does not introduce additional hydrogen bond donors or acceptors), while the molecular weight increases by 7.8% (475.2 vs. 440.8 g/mol). Solubility data for the specific compound have not been reported; however, delafloxacin itself exhibits poor aqueous solubility (~0.06 mg/mL in water at neutral pH) [2], and the additional chlorine is expected to further reduce aqueous solubility while increasing solubility in organic solvents. It must be emphasized that these are in silico predictions only; experimentally measured logP/logD, pKa, and solubility values for 4'-Chloro-delafloxacin are not available in the public domain.

Physicochemical Profiling Drug-Likeness Prediction ADME-Tox Screening

Optimal Procurement and Application Scenarios for 4'-Chloro-delafloxacin


Pharmaceutical Quality Control: Impurity-Specific Reference Standard for HPLC/LC-MS Method Validation and Batch Release Testing of Delafloxacin API

4'-Chloro-delafloxacin should be procured as a characterized reference standard when developing or validating stability-indicating HPLC or LC-MS methods for delafloxacin API purity determination. The compound's distinct retention time and mass spectral signature, as confirmed by patented HPLC methodology [1], enable its use as a system suitability standard to verify chromatographic resolution of the 4'-chloro impurity from the main delafloxacin peak and from other process-related impurities. Regulatory submissions (ANDA, DMF, CEP) require impurity-specific reference standards with full characterization data (NMR, IR, HRMS, HPLC purity, and TGA); procurement from suppliers providing a comprehensive Certificate of Analysis (COA) ensures compliance with ICH Q3A identification and qualification thresholds [2].

Medicinal Chemistry SAR Studies: Probing the Contribution of N1 Pyridinyl Halogen Substitution to Fluoroquinolone Target Affinity and Resistance Profile

This compound serves as a chemical probe for SAR investigations focused on the N1 heteroaryl substituent of fluoroquinolones. X-ray crystallographic studies have established that the N1 pyridinyl ring of delafloxacin adopts an out-of-plane conformation and participates in DNA intercalation interactions critical for ternary complex stabilization [1]. By comparing the antibacterial MICs, DNA gyrase/topoisomerase IV IC₅₀ values, and mutant prevention concentrations (MPC) of 4'-Chloro-delafloxacin against those of parent delafloxacin (H at 4'-position) and the deschloro analog (H at C8), medicinal chemists can deconvolute the electronic and steric contributions of specific halogen substitutions to enzyme inhibition and resistance development. Researchers should note that no published quantitative biological data exist for this specific compound, and its activity must be measured experimentally [2].

Analytical Method Development and Cross-Validation: Use as a Retention Time Marker and Relative Response Factor (RRF) Standard for Multi-Impurity Profiling

In laboratories developing compendial or in-house HPLC methods for delafloxacin drug substance and drug product analysis, 4'-Chloro-delafloxacin can serve as a retention time marker to define the relative retention window for late-eluting halogenated impurities. The compound's 0.14–0.15% occurrence level in refined delafloxacin batches [1] positions it within the typical reporting range for qualified impurities, making it a practical marker for establishing system suitability criteria. When used alongside delafloxacin Impurity I, Impurity III, and Impurity IV standards, it enables comprehensive peak identity confirmation in forced degradation studies and accelerated stability testing, supporting the establishment of impurity acceptance criteria for regulatory filings.

Computational Chemistry and Molecular Modeling: Calibration of Docking and MD Simulations for Fluoroquinolone-Topoisomerase-DNA Ternary Complexes

The availability of high-resolution structural data for delafloxacin in complex with S. pneumoniae topoisomerase IV and DNA (PDB: 8qmb, 2.0 Å resolution) [1] provides a validated template for molecular docking and molecular dynamics (MD) simulations of chloro-substituted analogs. 4'-Chloro-delafloxacin can be used as a test ligand to calibrate docking scoring functions and free energy perturbation (FEP) calculations that predict the relative binding affinity of halogenated fluoroquinolones. Experimental validation of computational predictions (via subsequent IC₅₀ or MIC determination) would contribute to the development of predictive models for fluoroquinolone optimization and resistance forecasting.

Quote Request

Request a Quote for 4'-Chloro-delafloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.